4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid
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Description
4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid is a useful research compound. Its molecular formula is C16H10N2O5S and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.03104260 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the MDM2-p53 and MDMX-p53 interactions . By binding to these proteins, it prevents their interaction with p53, thereby allowing p53 to activate its downstream targets and induce cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of the MDM2-p53 and MDMX-p53 interactions leads to the activation of the p53 pathway . This results in the transcription of genes involved in cell cycle arrest and apoptosis, including p21 and BAX . The activation of these genes leads to a halt in cell proliferation and the initiation of programmed cell death, respectively .
Result of Action
The result of the compound’s action is the activation of the p53 pathway, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth and the reduction of cancer cell viability .
Properties
IUPAC Name |
4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-13-11(14(20)18-16(24)17-13)7-10-5-6-12(23-10)8-1-3-9(4-2-8)15(21)22/h1-7H,(H,21,22)(H2,17,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMSGICYDBFFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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